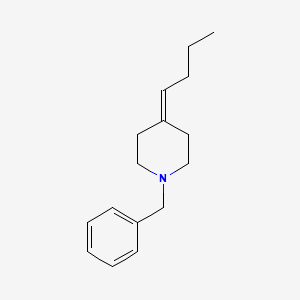

1-Benzyl-4-butylidenepiperidine

货号 B8761516

分子量: 229.36 g/mol

InChI 键: FNDJPBCXMYYKSE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US06627645B2

Procedure details

In a 500 mL flask fitted with a stirrer was added a slurry of 2 (13.2 g, 58 mmol) and 10% palladium on charcoal (1.2 g) in ethanol (70 mL), followed by addition of concentrated hydrochloric acid (1.5 mL). The reaction flask was evacuated and hydrogen was added via a reaction flask. A total of 2.5 dm3 of hydrogen was consumed. The reaction mixture was filtered and evaporated and the residue was dissolved in H2O (40 mL) and NaOH (20 mL, 2 M) followed by extraction with ethyl acetate (3×100 mL). The combined organic phases were washed with brine (30 mL) and evaporated to dryness to produce 7.1 g of crude 3. The crude product was subjected to column chromatography (eluent: heptane:EtOAc (4:1)) to give pure 3 (2.7 g, 33%). 1H NMR (CDCl3) δ0.85 (t, 3H), 1.0-1.38 (m, 9H), 1.65 (dd, 2H), 2.38 (s, 1H), 2.55 (dt, 2H), 3.04 (dt, 2H).

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

heptane EtOAc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

33%

Identifiers

|

REACTION_CXSMILES

|

C([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:9]1)C1C=CC=CC=1.Cl.CCCCCCC.CCOC(C)=O>[Pd].C(O)C>[CH2:14]([CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)[CH2:15][CH2:16][CH3:17] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

13.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)N1CCC(CC1)=CCCC

|

|

Name

|

|

|

Quantity

|

1.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

heptane EtOAc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC.CCOC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 500 mL flask fitted with a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction flask was evacuated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

hydrogen was added via a reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A total of 2.5 dm3 of hydrogen was consumed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in H2O (40 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

NaOH (20 mL, 2 M) followed by extraction with ethyl acetate (3×100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were washed with brine (30 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce 7.1 g of crude 3

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)C1CCNCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.7 g | |

| YIELD: PERCENTYIELD | 33% | |

| YIELD: CALCULATEDPERCENTYIELD | 33% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |